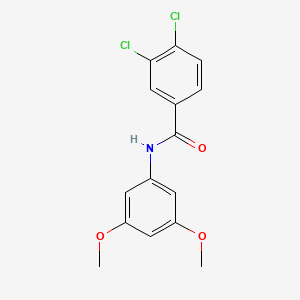
N,N'-1,4-cyclohexanediyldipropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-cyclohexanediyldipropanamide, also known as CHDP, is a compound that has been widely used in scientific research due to its ability to form stable complexes with metal ions. This compound is a derivative of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA) and has been shown to have several advantages over EDTA in various applications.
Mecanismo De Acción
The mechanism of action of N,N'-1,4-cyclohexanediyldipropanamide involves the formation of a complex with a metal ion through the coordination of the amide nitrogen atoms to the metal ion. This complexation leads to the removal of the metal ion from a solution, which can be useful in various applications such as metal ion extraction and electrochemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting that it may have potential antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-1,4-cyclohexanediyldipropanamide is its ability to form stable complexes with metal ions even in complex matrices. This makes it useful in various applications such as metal ion extraction and electrochemistry. However, this compound has some limitations, including its limited solubility in water and its potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for research on N,N'-1,4-cyclohexanediyldipropanamide. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the potential antibacterial properties of this compound and its potential use in the development of new antibacterial agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity to living organisms.
Métodos De Síntesis
The synthesis of N,N'-1,4-cyclohexanediyldipropanamide involves the reaction of cyclohexanediamine with 2-bromo-2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N,N'-1,4-cyclohexanediyldipropanamide has been used in various scientific research applications, including metal ion extraction, electrochemistry, and catalysis. One of the main advantages of this compound over EDTA is its ability to form stable complexes with metal ions even in the presence of high concentrations of other metal ions or interfering species.
Propiedades
IUPAC Name |
N-[4-(propanoylamino)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYHPOVODFXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)



![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
